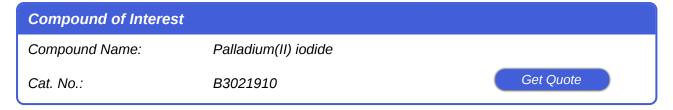


Palladium(II) Iodide: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **Palladium(II) Iodide** (PdI₂). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties

Palladium(II) iodide is an inorganic compound that appears as black crystals.[1][2][3][4] It is commercially available, though less common than palladium(II) chloride. PdI₂ is known to exist in three polymorphic forms: α , β , and γ .[1] The α -modification possesses an orthorhombic crystal structure.[1]

Quantitative Physical Data

The key physical properties of **Palladium(II) Iodide** are summarized in the table below for easy reference and comparison.



Property	Value	References
Molecular Formula	Pdl ₂	[1][2][3]
Molar Mass	360.23 g/mol	[2][3][5]
Appearance	Black crystals/powder	[3][4]
Density	6.003 g/cm ³	[2][3][4]
Melting Point	350 °C (decomposes)	[1][2][3][4][6]
Boiling Point	Not applicable (decomposes)	[3][4]
Crystal Structure (α-form)	Orthorhombic	[1]
Space Group (α-form)	Pnmn	[1]

Solubility

Palladium(II) iodide is notable for its poor solubility in water and most organic solvents.[1][2][5] [6] However, it exhibits solubility in the presence of certain reagents.

Solvent	Solubility	References
Water	Insoluble	[1][2][4][5]
Ethanol	Insoluble	[2][7]
Diethyl ether	Insoluble	[2][6][7]
Dilute Nitric Acid	Insoluble	[2][6][7]
Dilute Hydrochloric Acid	Insoluble	[2][6][7]
Ammonia	Soluble	[2][6][7]
Methyl Acetate	Soluble	[2][6][7]
Potassium Iodide Solution	Soluble	[2][6][7]
Hydriodic Acid	Slightly soluble	[2][6][7]
Concentrated Nitric Acid	Slightly soluble	[2][6][7]



Chemical Properties and Reactivity

Palladium(II) iodide serves as a versatile reagent and catalyst in various chemical transformations. Its reactivity is characterized by its interactions with coordinating ligands and its role in catalytic cycles.

A key reaction of PdI₂ is its dissolution in a solution containing excess iodide ions to form the stable tetraiodopalladate(II) anion, [PdI₄]²⁻.[1] This complex formation is a common method to bring palladium into an aqueous solution.

Catalytic Activity

Pdl₂ is an effective catalyst, particularly in the field of organic synthesis. It is utilized in a range of reactions, including:

- Oxidative Carbonylation: Pdl₂-based catalytic systems are efficient in various carbonylation processes, including the synthesis of maleic diesters and cyclic carbonates.[1]
- Heck Reaction: Palladium-catalyzed carbon-carbon bond formation between aryl or vinyl halides and activated alkenes.[8][9]
- Suzuki-Miyaura Coupling: A cross-coupling reaction between organoboron compounds and organic halides, widely used for the synthesis of biaryl compounds.[10][11]
- Hydroamination: The addition of an N-H bond across a carbon-carbon multiple bond.
- Synthesis of Unsymmetrical Ureas: Pdl₂ is involved in the synthesis of both symmetrical and unsymmetrical ureas.[6][7]

Thermal Decomposition

Palladium(II) iodide decomposes upon heating to its melting point of 350 °C.[1][2][3][4][6] The thermal decomposition of palladium(II) complexes can lead to the formation of metallic palladium.

Experimental Protocols



This section outlines generalized methodologies for key experiments related to the characterization and application of **Palladium(II) lodide**.

Synthesis of Palladium(II) Iodide

A common laboratory-scale synthesis of PdI₂ involves the precipitation from a palladium salt solution.

Procedure:

- A dilute solution of palladium in nitric acid is prepared.
- A solution of sodium iodide is added to the palladium solution.
- The reaction mixture is heated to approximately 80 °C.[1]
- The resulting black precipitate of Palladium(II) iodide is collected by filtration, washed with water, and dried.

Alternatively, the α -polymorph can be synthesized by the direct reaction of elemental palladium and iodine at temperatures exceeding 600 °C.[1]

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique to confirm the crystalline phase and purity of PdI2.

Methodology:

- A small amount of the finely ground PdI2 powder is placed onto a sample holder.
- The sample is mounted in a powder X-ray diffractometer.
- The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ) .
- The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.



Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of PdI₂.

Methodology:

- A small, accurately weighed sample of Pdl₂ (typically 5-10 mg) is placed in a TGA crucible.
- The crucible is placed in the TGA furnace.
- The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- The mass of the sample is continuously monitored as a function of temperature.
- The resulting TGA curve plots the percentage of weight loss versus temperature, revealing the decomposition temperature.

Catalytic Application: Suzuki-Miyaura Cross-Coupling

The following provides a general workflow for a PdI2-catalyzed Suzuki-Miyaura reaction.

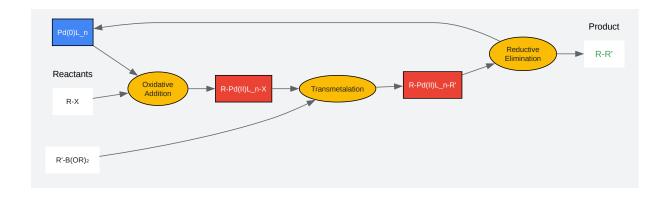
Procedure:

- To a reaction vessel, add the aryl halide, the boronic acid derivative, a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane/water or THF/water).
- Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Add the **Palladium(II) iodide** catalyst (and a phosphine ligand if required).
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC).
- After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the biaryl product.[10]



Visualizations

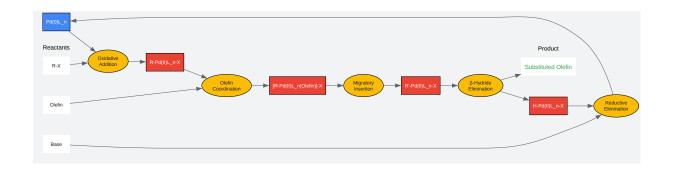
The following diagrams, generated using the DOT language, illustrate key processes involving palladium catalysis.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

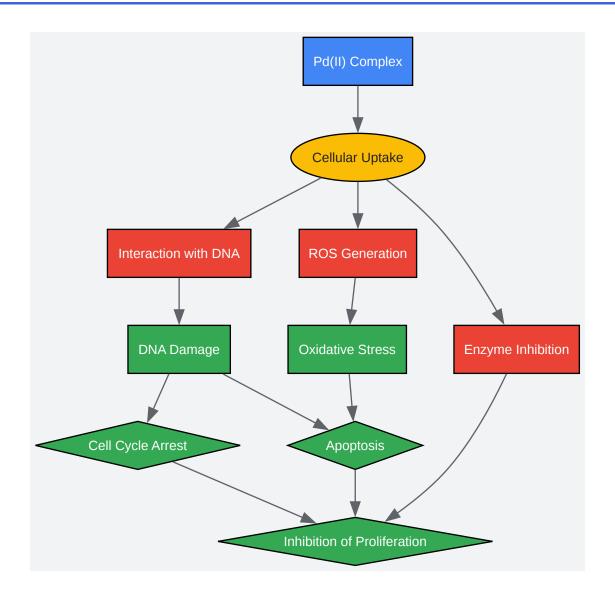




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Caption: Catalytic cycle of the Heck reaction.





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